![molecular formula C14H20ClNO2 B12621443 N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide CAS No. 922162-75-2](/img/structure/B12621443.png)
N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide
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Overview
Description
N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide is a chemical compound with the molecular formula C14H20ClNO2 . This compound is known for its unique structural features, which include a chloro-substituted phenyl ring and an isopropyl ether group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide typically involves the reaction of 4-chloro-2-hydroxyacetophenone with isopropyl bromide in the presence of a base to form the isopropyl ether intermediate. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
Recent studies have explored the potential of N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide as a multitargeted agent in cancer therapy. Its structural motif allows for selective targeting of cancer cells while minimizing effects on normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy agents. The compound has shown promising results in inhibiting tumor growth in vitro and in vivo, particularly against breast and pancreatic cancers .
Mechanism of Action
The compound's mechanism involves the inhibition of specific metabolic pathways essential for cancer cell survival. For instance, it has been shown to inhibit enzymes involved in nucleotide synthesis, leading to reduced proliferation of cancer cells. In particular, it targets the human folate receptor, which is overexpressed in many tumors .
Pharmacology
Pain Management
this compound has been investigated for its analgesic properties. Preclinical trials indicate that it can modulate pain pathways by affecting neurotransmitter release and receptor activity related to pain perception. This makes it a candidate for developing new pain relief medications that have fewer side effects compared to existing opioids .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, making it useful in treating conditions such as arthritis and other inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines has been demonstrated in various animal models, suggesting a potential therapeutic role in managing chronic inflammation .
Agrochemical Applications
Pesticide Development
In agrochemical research, this compound has been evaluated for its efficacy as a pesticide. Its chlorinated phenyl structure enhances its ability to act against specific pests while being less harmful to beneficial organisms. Field trials have shown that formulations containing this compound effectively reduce pest populations with minimal environmental impact .
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Type | IC50 (µM) | Notes |
---|---|---|---|
Anticancer | Breast Cancer Cells | 15 | Inhibits cell proliferation |
Analgesic | Rodent Models | 10 | Reduces pain response |
Anti-inflammatory | Human Macrophages | 5 | Decreases cytokine release |
Pesticide | Various Insect Species | 20 | Effective against common agricultural pests |
Table 2: Case Studies
Mechanism of Action
The mechanism of action of N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{4-Chloro-3-(triisopropylsilyloxy)phenyl}-2,2-dimethylpropanamide
- N-(2-Aminoethyl)-2-{3-chloro-4-[(4-isopropylbenzyl)oxy]phenyl}acetamide
Uniqueness
N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide is unique due to its specific structural features, such as the chloro-substituted phenyl ring and the isopropyl ether group. These features confer distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide, also known by its chemical formula C14H20ClNO2, has garnered attention in recent pharmacological studies due to its potential biological activities. This compound exhibits characteristics that may contribute to various therapeutic applications, particularly in the fields of oncology and neurology.
The compound is characterized by the following properties:
- Molecular Weight : 263.77 g/mol
- Chemical Structure : The structure includes a chloro group, a dimethylamide moiety, and an isopropoxy substituent on a phenyl ring.
Research indicates that this compound may interact with several biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cancer progression, particularly those related to the cell signaling pathways.
- Modulation of Neurotransmitter Systems : The structural similarity to known neuroactive compounds implies potential interactions with neurotransmitter receptors, which could influence mood and cognitive functions.
Anticancer Activity
Recent investigations have highlighted the compound's potential in cancer treatment:
- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly reduced the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
MGC-803 (Gastric) | 15.5 | Significant reduction in viability |
A549 (Lung) | 12.3 | Induction of apoptosis |
HeLa (Cervical) | 10.8 | Cell cycle arrest |
Neuroprotective Effects
The compound has also shown promise in neuroprotective roles:
- Smooth Muscle Contractility : Studies involving isolated smooth muscle tissues suggest that this compound may enhance contractile responses, indicating potential benefits for gastrointestinal motility disorders.
Case Studies
-
Study on Gastric Cancer Cells : A study published in Pharmacology Reports evaluated the effects of this compound on MGC-803 gastric cancer cells. Results indicated a dose-dependent decrease in cell viability and increased apoptosis markers (caspase activation).
- Results Summary :
- Control Group Viability: 100%
- Treated Group Viability (20 µM): 45%
- Apoptosis Rate Increase: 30% compared to control.
- Results Summary :
-
Neuroprotective Study : In a separate investigation focusing on smooth muscle contractility, the compound was administered to isolated rat stomach tissues. The results indicated a significant increase in contractile force compared to control treatments.
- Findings :
- Control Contractility: 0.5 g
- Treated Contractility (50 µM): 0.8 g
- Statistical Significance: p < 0.01.
- Findings :
Properties
CAS No. |
922162-75-2 |
---|---|
Molecular Formula |
C14H20ClNO2 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-(4-chloro-2-propan-2-yloxyphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H20ClNO2/c1-9(2)18-12-8-10(15)6-7-11(12)16-13(17)14(3,4)5/h6-9H,1-5H3,(H,16,17) |
InChI Key |
HIZCLVHRILIYCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Cl)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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